molecular formula C21H20BrNO5 B11946309 Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 853312-97-7

Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11946309
CAS No.: 853312-97-7
M. Wt: 446.3 g/mol
InChI Key: PLVCOGKLMFAFPK-UHFFFAOYSA-N
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Description

Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a furan ring substituted with a bromophenyl group and a dihydropyridine ring substituted with dimethyl ester groups. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized pyridine derivatives, reduced tetrahydropyridine derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4-(5-phenylfuran-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Dimethyl 4-(5-(2-chlorophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Dimethyl 4-(5-(2-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

The presence of the bromine atom on the phenyl ring in Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development .

Properties

CAS No.

853312-97-7

Molecular Formula

C21H20BrNO5

Molecular Weight

446.3 g/mol

IUPAC Name

dimethyl 4-[5-(2-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H20BrNO5/c1-11-17(20(24)26-3)19(18(12(2)23-11)21(25)27-4)16-10-9-15(28-16)13-7-5-6-8-14(13)22/h5-10,19,23H,1-4H3

InChI Key

PLVCOGKLMFAFPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=CC=C3Br)C(=O)OC

Origin of Product

United States

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